molecular formula C8H5BrN4O2 B11790956 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11790956
M. Wt: 269.05 g/mol
InChI Key: RNXJQHCCAINMIN-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by bromination and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted triazole derivatives, while oxidation and reduction can yield different oxidation states of the compound .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-yl)acetic acid
  • (5-Bromopyridin-2-yl)methanol
  • 2-(5-Bromopyridin-2-yl)acetonitrile

Uniqueness

2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the bromopyridine and triazole moieties, which provide a combination of reactivity and potential biological activity not found in simpler compounds. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrN4O2

Molecular Weight

269.05 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN4O2/c9-5-1-2-7(10-3-5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15)

InChI Key

RNXJQHCCAINMIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N2N=CC(=N2)C(=O)O

Origin of Product

United States

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